Potential BRD4 inhibitors: A study explored the design and synthesis of sixteen novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine derivatives, structurally related to N,6-diphenyl-4-pyrimidinamine, as potential inhibitors of the bromodomain-containing protein 4 (BRD4) []. BRD4 plays a crucial role in cancer development, and inhibiting it can suppress tumor cell proliferation. This research specifically focused on developing new potential anti-cancer therapeutics.
Inhibition of Fibroblast Growth Factor Receptors (FGFR): Researchers have identified a series of 5,6-dihydrobenzo[h]quinazolin-2-amines, structurally similar to N,6-diphenyl-4-pyrimidinamine, with activity as fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitors []. These inhibitors have shown robust cellular pharmacodynamic inhibition and in vitro anti-proliferative effects in cells dependent on FGFR.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: